molecular formula C17H13BrN4O4S B409502 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide CAS No. 332161-29-2

2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B409502
CAS No.: 332161-29-2
M. Wt: 449.3g/mol
InChI Key: FPTBUOVWWMMFSL-UHFFFAOYSA-N
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Description

2-[[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C₁₇H₁₃BrN₄O₄S and a molecular weight of 449.3 g/mol . This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a bromophenyl group, and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps :

    Formation of the 1,3,4-oxadiazole ring: This is achieved by reacting a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the sulfanyl group: This involves the reaction of the oxadiazole derivative with a thiol compound.

    Formation of the final product: The final step involves the acylation of the intermediate compound with 4-methyl-3-nitrophenylacetyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

2-[[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under hydrogenation conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH₄), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with various molecular targets . The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or by disrupting essential enzymatic processes. In biological systems, it may also modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response.

Comparison with Similar Compounds

Similar compounds to 2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide include other oxadiazole derivatives, such as :

  • 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
  • 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide
  • 2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide

These compounds share similar structural features but differ in the substituents on the phenyl rings. The uniqueness of this compound lies in its specific combination of bromophenyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

332161-29-2

Molecular Formula

C17H13BrN4O4S

Molecular Weight

449.3g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C17H13BrN4O4S/c1-10-2-7-13(8-14(10)22(24)25)19-15(23)9-27-17-21-20-16(26-17)11-3-5-12(18)6-4-11/h2-8H,9H2,1H3,(H,19,23)

InChI Key

FPTBUOVWWMMFSL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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